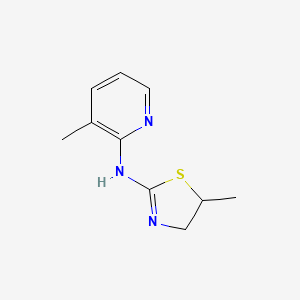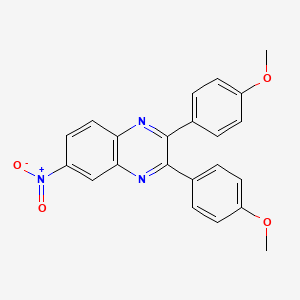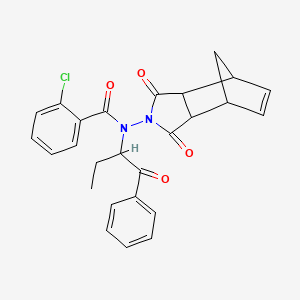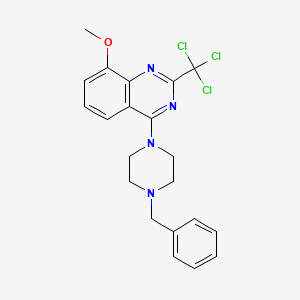
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(3-methyl-2-pyridyl)amine
Overview
Description
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(3-methyl-2-pyridyl)amine is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(3-methyl-2-pyridyl)amine typically involves the reaction of 2-chloropyridine with a thiazole derivative under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and crystallization are common methods used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiazole ring to a more saturated form.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(3-methyl-2-pyridyl)amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
- 3-ethyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Uniqueness
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(3-methyl-2-pyridyl)amine is unique due to its specific substitution pattern on the pyridine and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-4-3-5-11-9(7)13-10-12-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQWONLQDAXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline](/img/structure/B4174343.png)

![methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4174352.png)

![N-[(3-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B4174359.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B4174362.png)
![3-fluorobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4174365.png)
![1-{4-[4-(Adamantane-1-carbonyl)piperazin-1-YL]-3-fluorophenyl}ethan-1-one](/img/structure/B4174375.png)
![2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B4174383.png)
![ethyl 4-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4174392.png)
![methyl 4-[(3,5-dichlorophenyl)amino]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoate](/img/structure/B4174394.png)

![N-(4-butylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4174419.png)
